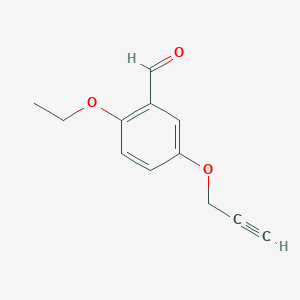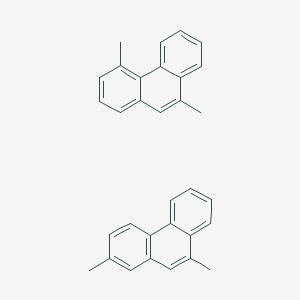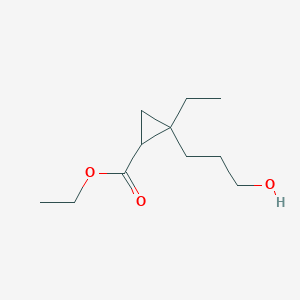
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate is an organic compound with a cyclopropane ring substituted with an ethyl group, a hydroxypropyl group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The hydroxypropyl and ester groups can interact with enzymes and receptors, influencing biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: Similar structure but with different substituents, leading to varied reactivity and applications.
Cyclopropane, 1-ethyl-2-methyl-: A simpler cyclopropane derivative with fewer functional groups, resulting in different chemical properties.
Uniqueness
Ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
528607-26-3 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
ethyl 2-ethyl-2-(3-hydroxypropyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-3-11(6-5-7-12)8-9(11)10(13)14-4-2/h9,12H,3-8H2,1-2H3 |
Clé InChI |
OUBXOBPUTXVVRG-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC1C(=O)OCC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


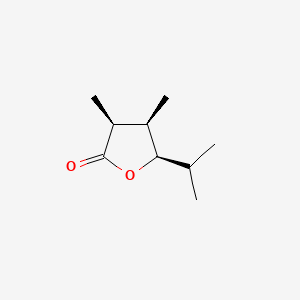
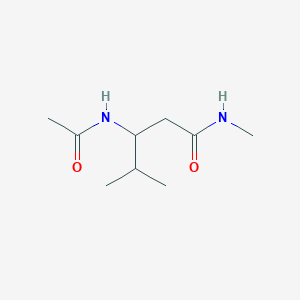
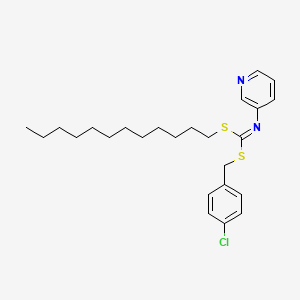


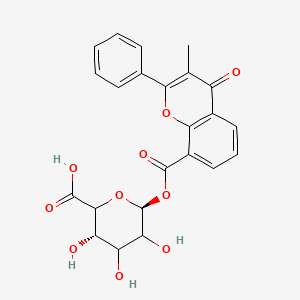


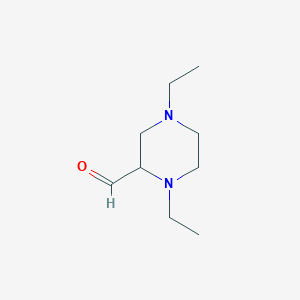
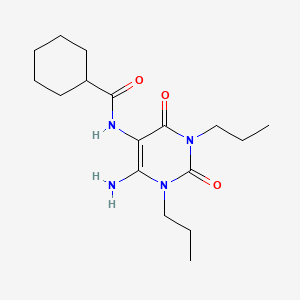
![Ethanethioamide, 2-[(1,1-dimethylethyl)sulfinyl]-N,N-dimethyl-](/img/structure/B13814852.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
